
lanthanum;nickel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lanthanum nickel is an intermetallic compound composed of the rare earth element lanthanum and the transition metal nickel. It is known for its unique properties, including its ability to store hydrogen, making it a valuable material in various scientific and industrial applications. Lanthanum nickel compounds, such as lanthanum pentanickel (LaNi5), are particularly notable for their hydrogen storage capacity and catalytic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lanthanum nickel compounds can be synthesized using various methods. One common method is the sol-gel process, which involves using citric acid as a chelating agent. This method allows for the preparation of nanocomposite structures involving lanthanum nickel oxide (LaNiO3) partially substituted with iron and segregated nickel oxide (NiO) . Another method involves impregnating nickel oxide nanoparticles on lanthanum hexaaluminate support, which is synthesized through the urea combustion method .
Industrial Production Methods: In industrial settings, lanthanum nickel alloys are typically produced through high-temperature reduction processes. These processes involve the reduction of lanthanum oxide and nickel oxide at elevated temperatures to form the desired intermetallic compound. The resulting material is then subjected to various purification and characterization techniques to ensure its quality and performance.
Chemical Reactions Analysis
Types of Reactions: Lanthanum nickel compounds undergo several types of chemical reactions, including oxidation, reduction, and hydrogenation. For example, lanthanum pentanickel (LaNi5) can absorb hydrogen to form the hydride LaNi5Hx (x≈6) under slightly high pressure and low temperature conditions . This compound can also be oxidized by air above 200°C and react with hydrochloric acid, sulfuric acid, or nitric acid above 20°C .
Common Reagents and Conditions: Common reagents used in reactions involving lanthanum nickel compounds include hydrogen gas for hydrogenation reactions and various acids for oxidation reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired chemical transformations.
Major Products: The major products formed from reactions involving lanthanum nickel compounds include hydrides, oxides, and other intermetallic compounds. For example, the hydrogenation of lanthanum pentanickel results in the formation of LaNi5Hx, which is a hydride with significant hydrogen storage capacity .
Scientific Research Applications
Lanthanum nickel compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for hydrogenation reactions, which are essential in various industrial processes . In biology and medicine, lanthanum nickel compounds are explored for their potential use in medical imaging and as catalysts in the production of synthetic rubbers . Additionally, these compounds are used in the production of nickel-metal hydride batteries, which are commonly used in hybrid cars .
Mechanism of Action
The mechanism of action of lanthanum nickel compounds, particularly in hydrogen storage, involves the absorption and release of hydrogen atoms within the crystal lattice of the compound. Lanthanum pentanickel (LaNi5) has a calcium pentacopper (CaCu5) type crystal structure, which allows it to absorb hydrogen to form the hydride LaNi5Hx. This process is reversible, allowing the compound to release hydrogen when the pressure decreases or the temperature increases .
Comparison with Similar Compounds
Lanthanum nickel compounds are unique due to their high hydrogen storage capacity and catalytic properties. Similar compounds include other lanthanum-based intermetallics, such as lanthanum cobalt (LaCo5) and lanthanum manganese (LaMn5). While these compounds also exhibit hydrogen storage capabilities, lanthanum nickel compounds are often preferred due to their higher stability and efficiency in hydrogen absorption and release .
Properties
CAS No. |
92522-33-3 |
|---|---|
Molecular Formula |
La4Ni |
Molecular Weight |
614.315 g/mol |
IUPAC Name |
lanthanum;nickel |
InChI |
InChI=1S/4La.Ni |
InChI Key |
TYTONFSBMCBROF-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[La].[La].[La].[La] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



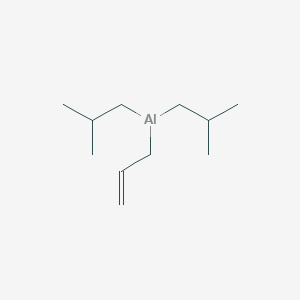
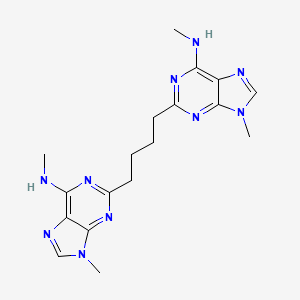
![4-[(1-Oxo-1lambda~5~-pyridin-2-yl)disulfanyl]benzoic acid](/img/structure/B14356576.png)

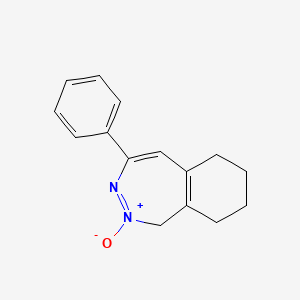
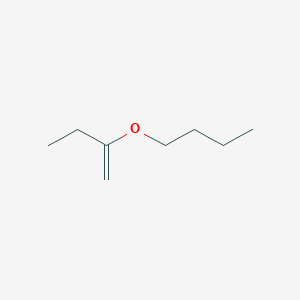

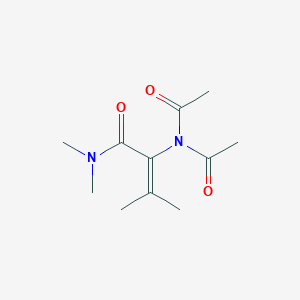
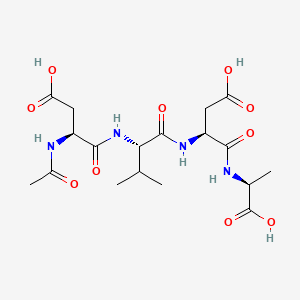
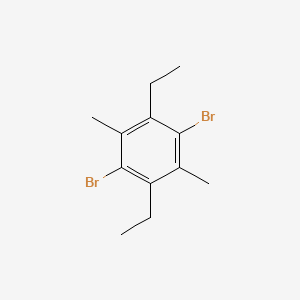
![1,7,7-Trimethyl-2-phenoxybicyclo[2.2.1]heptane](/img/structure/B14356618.png)
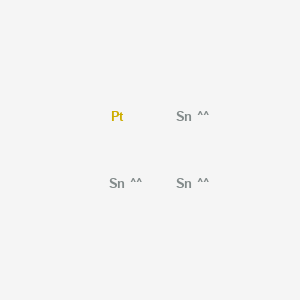
![2-[2-(Hydroxymethyl)-6,6-dimethylcyclohex-1-en-1-yl]ethan-1-ol](/img/structure/B14356621.png)
